molecular formula C9H17NO3 B12792321 2-Hydroxyethyl cyclohexylcarbamate CAS No. 13027-13-9

2-Hydroxyethyl cyclohexylcarbamate

Cat. No.: B12792321
CAS No.: 13027-13-9
M. Wt: 187.24 g/mol
InChI Key: ZQJHGLDCSXRDPA-UHFFFAOYSA-N
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Description

2-Hydroxyethyl cyclohexylcarbamate is an organic compound with the molecular formula C9H17NO3 It is a derivative of carbamic acid and features a cyclohexyl group attached to the carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyethyl cyclohexylcarbamate can be synthesized through the reaction of cyclohexyl isocyanate with 2-hydroxyethanol. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst to enhance the reaction rate. The general reaction scheme is as follows:

Cyclohexyl isocyanate+2-Hydroxyethanol2-Hydroxyethyl cyclohexylcarbamate\text{Cyclohexyl isocyanate} + \text{2-Hydroxyethanol} \rightarrow \text{this compound} Cyclohexyl isocyanate+2-Hydroxyethanol→2-Hydroxyethyl cyclohexylcarbamate

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of solvents such as dichloromethane or toluene can aid in the dissolution of reactants and facilitate the reaction. Additionally, purification steps such as recrystallization or distillation are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl cyclohexylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbamate moiety can be reduced to form amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of cyclohexylcarbamate with a carbonyl group.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of ether or ester derivatives.

Scientific Research Applications

2-Hydroxyethyl cyclohexylcarbamate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug formulations and as a stabilizer for active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers and coatings due to its ability to form stable films and enhance material properties.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl cyclohexylcarbamate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed bioactivity. The hydroxyl and carbamate groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethylcarbamate: Lacks the cyclohexyl group, resulting in different physical and chemical properties.

    2-Hydroxyethyl (2-hydroxyethyl)carbamate: Contains an additional hydroxyethyl group, leading to increased hydrophilicity.

Uniqueness

2-Hydroxyethyl cyclohexylcarbamate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic effects. This structural feature enhances its stability and reactivity compared to other carbamate derivatives.

Properties

CAS No.

13027-13-9

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2-hydroxyethyl N-cyclohexylcarbamate

InChI

InChI=1S/C9H17NO3/c11-6-7-13-9(12)10-8-4-2-1-3-5-8/h8,11H,1-7H2,(H,10,12)

InChI Key

ZQJHGLDCSXRDPA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)OCCO

Origin of Product

United States

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